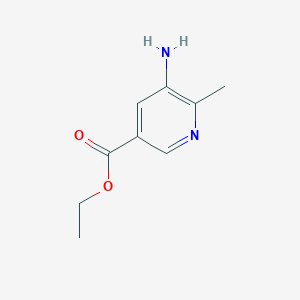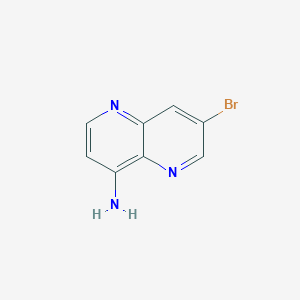![molecular formula C11H14N4 B1375109 2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 1248217-53-9](/img/structure/B1375109.png)
2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline
Overview
Description
The compound “2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their multidirectional biological activity and are often used in the development of new drugs . They have been reported to show significant antibacterial activity .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline”, is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively . These compounds are known to participate in various chemical reactions due to their unique biochemical properties .Scientific Research Applications
Production of Carbodiimides Stabilizers
This compound acts as an intermediate used in the production of carbodiimides stabilizers . Carbodiimides are used in a variety of applications, including as catalysts, crosslinking agents, and coupling agents .
Synthesis of Synthetic Resins
2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline is also used in the synthesis of synthetic resins . These resins have a wide range of applications, including in coatings, adhesives, and sealants .
Antioxidant Production
This compound is used in the production of antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Active Pharmaceutical Ingredients (APIs)
2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline is used in the production of active pharmaceutical ingredients . APIs are the parts of any drug that produce the intended effects .
5. Preparation of Multitopic Schiff-base Ligand Precursors This compound is used in the preparation of multitopic Schiff-base ligand precursors . These precursors are used in the synthesis of complex molecules for various applications .
Synthesis of 4,5-bis(2,6-diisopropylanilino)-2,7-di-tert-butyl-9,9-dimethylthioxanthene
2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline is used in the synthesis of 4,5-bis(2,6-diisopropylanilino)-2,7-di-tert-butyl-9,9-dimethylthioxanthene . This compound has potential applications in organic electronics .
Condensation Reaction with Triacetylmethane
This compound undergoes a condensation reaction with triacetylmethane to produce [1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione . This product has potential applications in organic synthesis .
Preparation of N-heterocyclic Carbene Complexes
2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline is used to prepare N-heterocyclic carbene complexes . These complexes are used in a variety of reactions, including the alfa-arylation of acyclic ketones, amination of haloarenes, and aqueous Suzuki coupling .
Future Directions
The future directions in the research of 1,2,4-triazole derivatives, including “2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline”, involve the development of more effective and potent drugs to deal with the escalating problems of microbial resistance . Further investigations on this scaffold to harness its optimum antibacterial potential are also suggested .
properties
IUPAC Name |
2-(4-propan-2-yl-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8(2)15-7-13-14-11(15)9-5-3-4-6-10(9)12/h3-8H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREZVBXQYYNGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B1375026.png)
![3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1375028.png)





![6-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1375039.png)
![4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid](/img/structure/B1375040.png)
![7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1375043.png)
![3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1375046.png)
![6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B1375047.png)

